Tautomeric Form Specification: 3H- vs 1H-Imidazo[4,5-b]pyridine Hydrogen Bonding Capacity
The commercially supplied 3H-tautomer of 2-(pyridin-3-yl)-imidazo[4,5-b]pyridine possesses one hydrogen-bond donor (N-H) and four hydrogen-bond acceptors (four N atoms), as calculated from its molecular structure [1]. In contrast, the 1H-tautomer or N-substituted analogs can have altered H-bond donor/acceptor counts, directly impacting target protein binding and pharmacokinetic properties. This specific tautomeric identity is a critical quality attribute for reproducible biological testing [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | 1 H-bond donor, 4 H-bond acceptors |
| Comparator Or Baseline | 1H-imidazo[4,5-b]pyridine (typical: 1 donor, 3 acceptors depending on substitution); N-substituted analogs (0 donors, variable acceptors) |
| Quantified Difference | The 3H form preserves a specific N-H donor for key hinge-binding interactions; N-alkylation abolishes this donor, typically reducing kinase affinity >10-fold. |
| Conditions | Calculated molecular properties (Chem960); structure–activity relationship trends from Aurora kinase inhibitor programs [3] |
Why This Matters
The preserved N-H donor in the 3H-tautomer is essential for hinge-region hydrogen bonding in kinase targets; procurement of the correct tautomeric form is critical for assay reproducibility.
- [1] Chem960. 71766-33-1 Calculated Properties: 2-(3-pyridinyl)-3H-Imidazo[4,5-b]pyridine. View Source
- [2] Jarmoni K, et al. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Curr Med Chem. 2024. PMID: 37170991. View Source
- [3] Bavetsias V, et al. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorg Med Chem Lett. 2007;17(23):6567-71. PMID: 17933533. View Source
